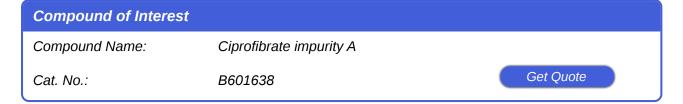


# what is the chemical structure of Ciprofibrate impurity A

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## Ciprofibrate Impurity A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Ciprofibrate Impurity A**, a known related substance of the lipid-lowering agent Ciprofibrate. This document collates available information on its chemical structure, properties, and analytical methodologies, serving as a valuable resource for researchers and professionals in the field of pharmaceutical development and quality control.

## **Chemical Identity and Structure**

**Ciprofibrate Impurity A** is chemically identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid.[1][2][3][4][5] Its formation is often associated with the synthesis or degradation of the active pharmaceutical ingredient (API), Ciprofibrate.[1][6][7][8] Understanding the chemical nature of this impurity is crucial for the development of robust analytical methods to control its presence in the final drug product.

The chemical structure of **Ciprofibrate Impurity A** is presented below:

Chemical structure of Ciprofibrate Impurity A

Caption: Chemical Structure of Ciprofibrate Impurity A.



## **Physicochemical Properties**

A summary of the key physicochemical properties of **Ciprofibrate Impurity A** is provided in the table below. This data is essential for its identification and quantification in analytical procedures.

Property	Value	References
Chemical Name	2-(4-Ethenylphenoxy)-2- methylpropanoic acid	[1][2][3][4][5]
CAS Number	1474058-89-3	[3][4][5][9]
Molecular Formula	C12H14O3	[3][4][5][9]
Molecular Weight	206.24 g/mol	[3][5][9]
Canonical SMILES	CC(C) (C(=O)O)OC1=CC=C(C=C1)C =C	[3]
Appearance	Off-white solid	[9]
Solubility	Soluble in Methanol	[9]

## **Synthesis and Formation**

A specific, publicly available, detailed synthesis protocol for **Ciprofibrate Impurity A** has not been identified in the reviewed literature. However, its structure suggests potential formation pathways related to the synthesis of Ciprofibrate or as a degradation product. Forced degradation studies on Ciprofibrate have shown that the parent drug is unstable under acidic and basic hydrolysis, as well as oxidative conditions, leading to the formation of various degradation products.[1][6][7][8] It is plausible that **Ciprofibrate Impurity A** could be one of these degradation products, although its direct isolation and characterization from such studies have not been explicitly detailed in the available literature.

The synthesis of Ciprofibrate itself involves several steps, and Impurity A could potentially arise as a byproduct if starting materials or intermediates containing a vinyl group are used or formed. A patent for the synthesis of Ciprofibrate describes a multi-step process starting from



styrene, which undergoes cyclization, acylation, oxidation, alcoholysis, alkylation, and hydrolysis.[10] Variations or incomplete reactions in these steps could theoretically lead to the formation of impurities like Impurity A.

## **Experimental Protocols: Analytical Characterization**

The identification and quantification of **Ciprofibrate Impurity A** are critical for ensuring the quality and safety of Ciprofibrate drug products. Pharmacopoeial methods and published research provide a framework for its analysis, primarily through High-Performance Liquid Chromatography (HPLC).

## **High-Performance Liquid Chromatography (HPLC)**

The British Pharmacopoeia (BP) and European Pharmacopoeia (EP) outline an HPLC method for the analysis of Ciprofibrate and its related substances, including Impurity A.[11][12]

#### **Chromatographic Conditions:**

Parameter	Description
Stationary Phase	Octylsilyl silica gel for chromatography (C8), 5 μm
Column Dimensions	0.15 m x 4.6 mm
Mobile Phase A	1.36 g/L solution of potassium dihydrogen phosphate adjusted to pH 2.2 with phosphoric acid
Mobile Phase B	Acetonitrile
Gradient Elution	Time (min)
Flow Rate	1.5 mL/min
Detection	UV Spectrophotometer at 230 nm
Injection Volume	10 μL
Relative Retention Time	Impurity A = about 0.7 (relative to Ciprofibrate)



#### System Suitability:

Resolution: Baseline separation between the peaks due to impurity C and ciprofibrate.[12]

#### Quantification:

A correction factor of 2.3 is applied to the peak area of impurity A for content calculation.[12]

### **Characterization Data from Reference Standards**

Commercial suppliers of **Ciprofibrate Impurity A** reference standards typically provide a Certificate of Analysis (CoA) with comprehensive characterization data. This data package often includes:

- ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To assess purity.
- Infrared Spectroscopy (IR): To identify functional groups.
- Thermogravimetric Analysis (TGA): To determine thermal stability.

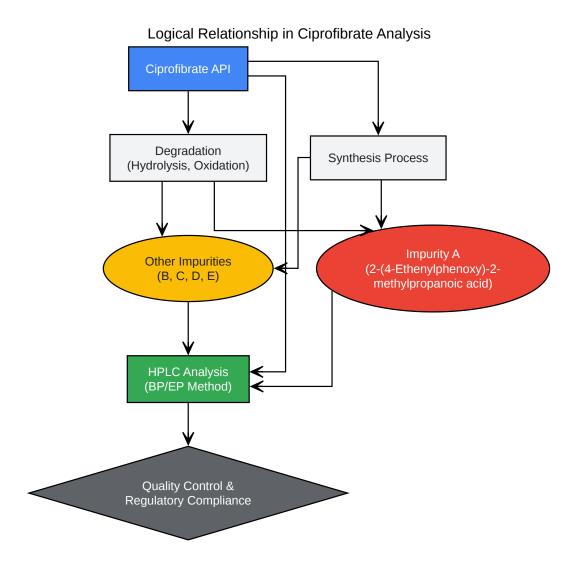
## Signaling Pathways and Biological Activity

As of the date of this guide, there is no publicly available information in the scientific literature regarding the specific interaction of **Ciprofibrate Impurity A** with any biological signaling pathways. The toxicological and pharmacological profiles of this specific impurity have not been characterized. The primary focus of regulatory bodies is to control the levels of such impurities in the final drug product to ensure patient safety, based on general principles of impurity qualification.

## **Logical Relationships and Workflows**

The following diagrams illustrate the logical relationship in the analysis of Ciprofibrate impurities and a general workflow for impurity identification and characterization.

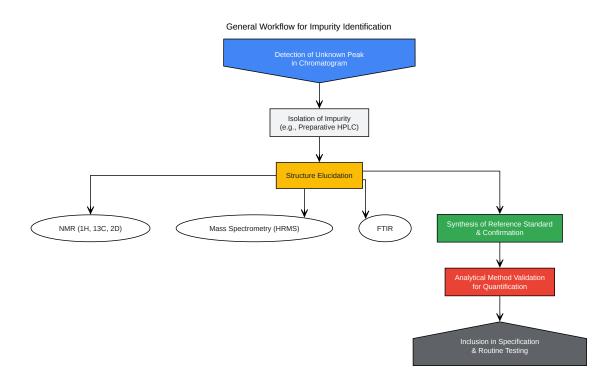




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Caption: Logical relationship in Ciprofibrate analysis.





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Caption: General workflow for impurity identification.

## Conclusion



Ciprofibrate Impurity A, 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a critical quality attribute to be monitored in the production of Ciprofibrate. While specific synthesis and biological activity data are not readily available in the public domain, robust analytical methods, particularly HPLC, have been established by pharmacopoeias for its control. This guide provides a consolidated resource of the available technical information to aid researchers and drug development professionals in their work with Ciprofibrate and its impurities. Further research into the synthesis, toxicological profile, and potential biological interactions of this impurity would be beneficial for a more comprehensive understanding.

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